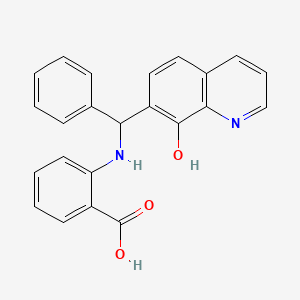

Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in targeting botulinum neurotoxins. The structure of this compound includes a quinoline moiety, which is known for its metal chelation properties, making it a valuable scaffold in drug design .

Preparation Methods

The synthesis of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid typically involves a Mannich reaction. This reaction is a three-component condensation involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents such as acetonitrile and a Brönsted-acid mediator like formic acid at elevated temperatures . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.

Mechanism of Action

The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound inhibits the cleavage of SNARE proteins, thereby preventing the release of acetylcholine at neuromuscular junctions and leading to muscle paralysis .

Comparison with Similar Compounds

2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid can be compared with other quinoline derivatives, such as:

8-hydroxyquinoline: Known for its antimicrobial and antifungal properties.

Quinoline N-oxide: Used in various oxidation reactions.

Chloroquine: An antimalarial drug that also contains a quinoline moiety.

The uniqueness of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid lies in its specific structure, which allows for effective metal chelation and inhibition of botulinum neurotoxins .

Biological Activity

Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- is a compound of interest due to its unique structure and potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure

The molecular formula for anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)- is C23H18N2O3. The compound is characterized by the presence of an anthranilic acid moiety linked to a quinoline derivative, which may contribute to its biological activity.

Synthesis

The synthesis of anthranilic acid derivatives often involves multi-step reactions. For instance, various anthranilic acid derivatives have been synthesized through methods including the reaction of anthranilic acid with different amines or halogenated compounds to yield diverse structures with potential biological activities .

Antimicrobial Activity

Recent studies have shown that anthranilic acid derivatives exhibit significant antimicrobial properties. In particular, compounds derived from anthranilic acid have been evaluated for their ability to inhibit quorum sensing (QS) in bacteria, which is crucial for biofilm formation and virulence. For example, certain derivatives demonstrated up to 90% inhibition of violacein production in Chromobacterium violaceum, indicating strong QS inhibitory effects .

| Compound | QS Inhibition (%) | Bactericidal Effect (%) |

|---|---|---|

| Compound 8 | 83.5 | >70 |

| Compound 12 | 90 | >70 |

| Compound 14 | 85 | Not tested |

Cytotoxic Activity

The cytotoxic effects of anthranilic acid derivatives have also been investigated. Studies indicate that certain sulfonamides derived from anthranilic acid exhibit selective cytotoxicity against cancer cell lines such as MOLT-3. For instance, compounds with electron-withdrawing groups showed enhanced cytotoxicity, suggesting a structure-activity relationship that merits further exploration .

| Compound | Cell Line Tested | Cytotoxicity (%) |

|---|---|---|

| Compound 5 (NO₂) | MOLT-3 | High (specific %) |

| Compound 6 (OCH₃) | MOLT-3 | Moderate (specific %) |

| Compound 8 (Cl) | MOLT-3 | Low (specific %) |

Antioxidant Activity

The antioxidant potential of anthranilic acid derivatives has been assessed through various assays. Compounds such as those with hydroxyl substitutions have shown promising superoxide dismutase (SOD) activity, indicating their ability to scavenge free radicals. For example, two specific sulfonamides exhibited SOD activity at concentrations that suggest their potential as antioxidant agents .

Case Studies

- Quorum Sensing Inhibition : A study focusing on the efficacy of anthranilic acid derivatives against Pseudomonas aeruginosa highlighted the role of these compounds in disrupting QS pathways. This disruption was linked to decreased virulence and biofilm formation in bacterial cultures.

- Cytotoxicity Against Cancer Cells : Research involving various substituted anthranilic acid sulfonamides demonstrated selective cytotoxicity against MOLT-3 cells. The study provided insights into how modifications in the chemical structure influence biological activity and toxicity profiles.

Properties

CAS No. |

5522-83-8 |

|---|---|

Molecular Formula |

C23H18N2O3 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |

InChI |

InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |

InChI Key |

NISNWVZYKYOKOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.